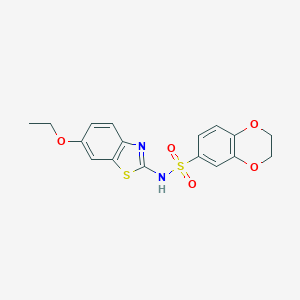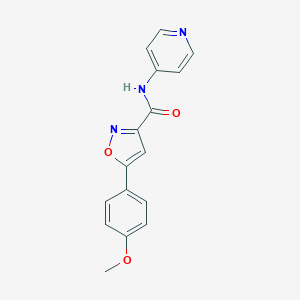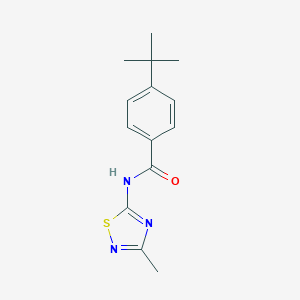![molecular formula C23H27N3O5 B257502 2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B257502.png)
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it is a selective antagonist of glutamate transporters.
Mécanisme D'action
TBOA is a selective antagonist of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). Glutamate transporters are responsible for removing glutamate from the synaptic cleft and maintaining its concentration within a narrow range. TBOA inhibits the activity of EAAT2, leading to an increase in extracellular glutamate levels and subsequent excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TBOA can induce excitotoxicity and oxidative stress in neuronal cells. In vivo studies have shown that TBOA can exacerbate neuronal damage in animal models of stroke and traumatic brain injury. TBOA has also been shown to have anti-tumor effects in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for use in lab experiments. It is a highly specific inhibitor of EAAT2, making it a valuable tool for studying the role of glutamate transporters in various physiological and pathological conditions. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters.
Orientations Futures
TBOA has several potential future directions for scientific research. One area of interest is the development of TBOA-based therapies for neurological disorders such as epilepsy and stroke. Another area of interest is the use of TBOA as a tool for studying the role of glutamate transporters in cancer biology. Additionally, TBOA may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TBOA involves a multi-step process that includes the reaction of 4-tert-butylphenol with 4-chlorobenzaldehyde to form 4-(4-tert-butylphenoxy)benzaldehyde. This intermediate is then reacted with 3,4-dimethoxyphenylhydrazine to form 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine. The final step involves the reaction of the oxadiazole intermediate with 2-bromo-N-(tert-butoxycarbonyl)propionamide to form TBOA.
Applications De Recherche Scientifique
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining proper synaptic transmission. TBOA has been used to study the role of glutamate transporters in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
|---|---|
Formule moléculaire |
C23H27N3O5 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C23H27N3O5/c1-14(30-17-10-8-16(9-11-17)23(2,3)4)22(27)24-21-20(25-31-26-21)15-7-12-18(28-5)19(13-15)29-6/h7-14H,1-6H3,(H,24,26,27) |
Clé InChI |
RQEKMAYGEUCDBO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)